Lipophilicity (LogP) Differentiation: Brominated vs. Non-Brominated Furan Imine Core
(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine exhibits a predicted LogP of 3.66, which is 0.76 log units higher than that of its direct non-halogenated structural analog N-(furan-2-ylmethylene)benzylamine (CAS 4393-11-7, LogP = 2.90) . This difference places the brominated compound in a meaningfully higher lipophilicity range, with implications for passive membrane permeability and tissue distribution. The polar surface area (PSA) remains identical at 25.5 Ų for both compounds, indicating that the LogP difference is driven exclusively by the bromine substituent effect .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.66120 |
| Comparator Or Baseline | N-benzyl-1-(furan-2-yl)methanimine (CAS 4393-11-7), LogP = 2.89870 |
| Quantified Difference | ΔLogP = +0.7625 (approximately 26% increase in lipophilicity) |
| Conditions | Predicted LogP values from ChemSrc database; consistent computational methodology applied to both compounds |
Why This Matters
Higher lipophilicity can enhance membrane penetration and target tissue distribution, making the brominated compound a preferred choice for cell-based assays and in vivo studies where improved bioavailability is desired.
